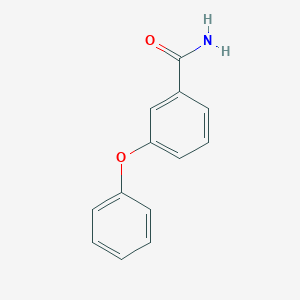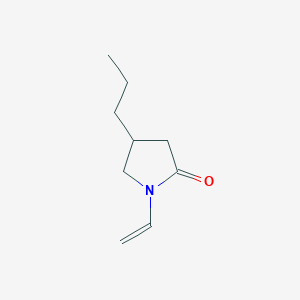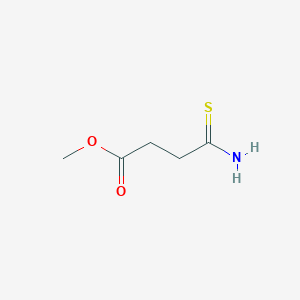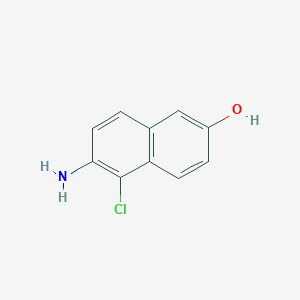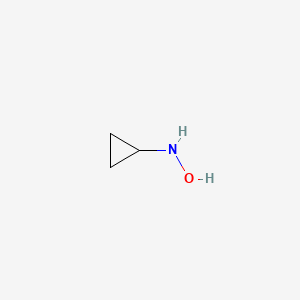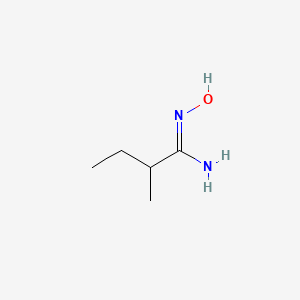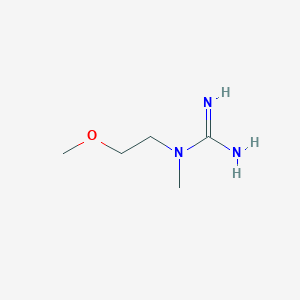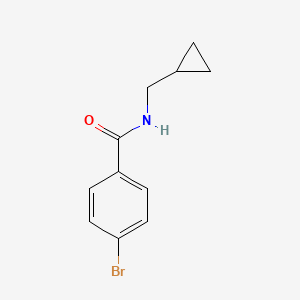
4-Bromo-N-cyclopropylmethylbenzamide
描述
4-Bromo-N-cyclopropylmethylbenzamide (4-BCMB) is an organic compound that has been studied for its potential applications in various scientific research fields. 4-BCMB is a cyclic amide derivative of 4-bromobenzonitrile, and it has a molecular formula of C9H9BrN2O. 4-BCMB has been studied for its potential use in organic synthesis, drug discovery, and various biochemical and physiological research applications.
科学研究应用
4-Bromo-N-cyclopropylmethylbenzamide has been studied for its potential use in various scientific research fields. It has been used in organic synthesis as a reagent for the preparation of various organic compounds. This compound has also been studied as a potential drug discovery tool, as it has been shown to bind to certain proteins and enzymes that are involved in various biological pathways. Additionally, this compound has been studied for its potential use in biochemical and physiological research applications.
作用机制
4-Bromo-N-cyclopropylmethylbenzamide has been shown to bind to certain proteins and enzymes involved in various biological pathways. It has been shown to interact with enzymes such as cytochrome P450 and cyclooxygenase, which are involved in the metabolism of drugs and other compounds. Additionally, this compound has been shown to interact with other proteins, such as adenosine receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on various biochemical and physiological processes. Studies have shown that this compound can inhibit the activity of cytochrome P450 and cyclooxygenase enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, this compound has been shown to interact with adenosine receptors, which are involved in the regulation of various physiological processes.
实验室实验的优点和局限性
The use of 4-Bromo-N-cyclopropylmethylbenzamide in laboratory experiments has several advantages. First, this compound is relatively easy to synthesize, which makes it a convenient reagent for organic synthesis. Second, this compound has been shown to bind to certain proteins and enzymes, which makes it a useful tool for drug discovery and biochemical and physiological research. Finally, this compound is relatively inexpensive, which makes it a cost-effective reagent for laboratory experiments.
Despite these advantages, there are some limitations to using this compound in laboratory experiments. First, this compound is a relatively new compound, and thus, there is still much to be learned about its potential effects on biochemical and physiological processes. Second, this compound can be toxic in high concentrations, and thus, it must be handled with caution in the laboratory.
未来方向
Given the potential applications of 4-Bromo-N-cyclopropylmethylbenzamide, there are several potential future directions for research. First, further research is needed to better understand the mechanism of action of this compound and its potential effects on biochemical and physiological processes. Second, more research is needed to develop new synthetic methods for the synthesis of this compound. Third, further research is needed to explore the potential applications of this compound in drug discovery and other scientific research fields. Fourth, further research is needed to develop new methods for the safe and effective use of this compound in laboratory experiments. Finally, more research is needed to explore the potential therapeutic applications of this compound.
属性
IUPAC Name |
4-bromo-N-(cyclopropylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-5-3-9(4-6-10)11(14)13-7-8-1-2-8/h3-6,8H,1-2,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMAFPZIYMEZRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201284506 | |
| Record name | 4-Bromo-N-(cyclopropylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201284506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
306745-65-3 | |
| Record name | 4-Bromo-N-(cyclopropylmethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306745-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-(cyclopropylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201284506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

